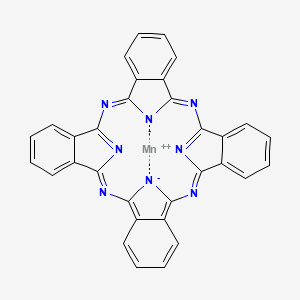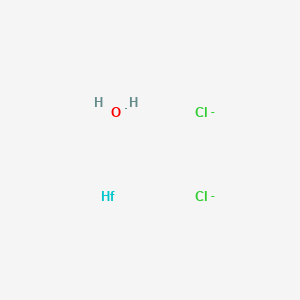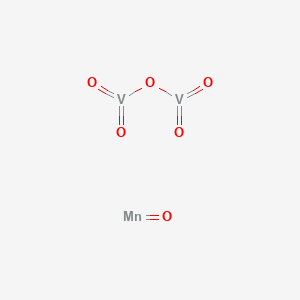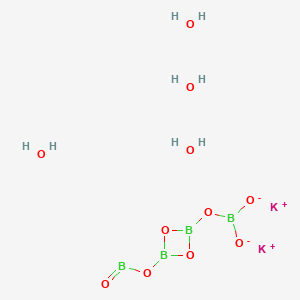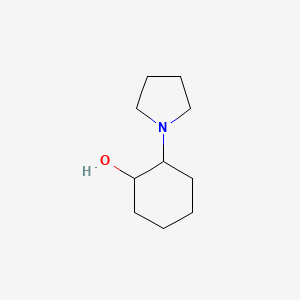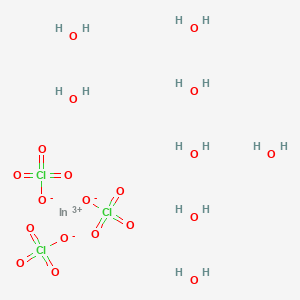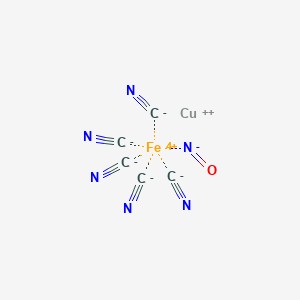
Antimony arsenide
説明
Antimony is a lustrous silvery bluish white solid that is very brittle and has a flaky texture . It occurs chiefly as the gray sulfide mineral stibnite (Sb 2 S 3) .
Molecular Structure Analysis
The molecular structure of antimony arsenide is complex. It has been observed in a related cationic arsine-based metal complex that due to the higher electrophilic character of As center there is a minute but perceptible shortening of As–C NHC bond distances in comparison to the parent cation .
Chemical Reactions Analysis
The chemical reactions involving antimony arsenide are complex and varied. For example, the reduction of calcified slag under vacuum effectively separates arsenic and antimony, and the reduction rate in the calcified slag during the carbothermal reduction process is more than 99% .
Physical And Chemical Properties Analysis
Antimony is a metalloid; its outermost electrons are not free to move in the crystal structure because they are fixed in position in a covalent bond . It has metallic luster but is brittle with no useful mechanical properties .
科学的研究の応用
Biogeochemistry and Microbial Transformations : Antimony, being a toxic metalloid, has been a subject of environmental concern. Research has focused on bacterial transformations of antimony, including uptake, efflux, oxidation, and reduction processes. This research is crucial for understanding antimony biochemistry and biogeochemistry in the environment (Li et al., 2016).
Quantum Dot Formation : The impact of antimony on the growth of indium arsenide quantum dots on gallium arsenide has been studied. Antimony was found to reduce the critical thickness for the onset of quantum dot formation and affected the density and clustering of these quantum dots (Sun et al., 2005).
Microbial Oxidation Activities : Microorganisms associated with Sb mine soils have been found capable of oxidizing Sb and arsenic (As), contributing to the speciation and mobility of these elements in situ (Hamamura et al., 2013).
Environmental and Health Implications : Studies have explored the environmental occurrence of antimony and its compounds, focusing on natural waters, and its implications on health. This includes understanding antimony's chemical behavior and toxicity in various environmental matrices (Filella et al., 2002).
Arsenic and Antimony Resistance in Microorganisms : Research has been conducted on the arsenic and antimony resistance system in cyanobacteria, providing insights into environmental pollutant response mechanisms (López-Maury et al., 2003).
Antimony in the Metallurgical Industry : The occurrence of antimony in metallurgical industries, particularly in relation to gold, copper, and lead processing, has been reviewed. This includes its environmental stabilization options and the implications of its presence in metallurgical feedstocks (Multani et al., 2016).
Dissimilatory Antimonate Reduction : The discovery of a bacterium capable of using antimonate as a terminal electron acceptor in anaerobic respiration is significant. This process results in the precipitation of antimonite as antimony trioxide microcrystals, with potential commercial significance (Abin & Hollibaugh, 2014).
Antimonite Transport in Plants : The role of specific transporters in plants for antimonite has been studied, shedding light on the mechanisms of antimony uptake in plants and their response to environmental antimony exposure (Kamiya & Fujiwara, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
antimony;arsenic | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLISVFCFLGSHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.682 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony arsenide | |
CAS RN |
12255-36-6 | |
| Record name | Antimony arsenide (Sb3As) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12255-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony arsenide (Sb3As) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triantimony arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





